molecular formula C10H17NO B13189938 1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine

1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine

Cat. No.: B13189938
M. Wt: 167.25 g/mol
InChI Key: NCESNMGDAQSDGT-UHFFFAOYSA-N
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Description

1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine is an organic compound with the molecular formula C10H17NO It is a piperidine derivative with a propargyl ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine typically involves the reaction of piperidine with 2-(prop-2-yn-1-yloxy)ethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the piperidine, followed by the addition of the halide to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The propargyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated piperidine derivatives.

    Substitution: Azide or thiol-substituted products.

Scientific Research Applications

1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine involves its interaction with specific molecular targets. The propargyl ether group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in various biochemical applications, including drug development and molecular imaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine is unique due to its piperidine core, which imparts specific chemical and biological properties

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(2-prop-2-ynoxyethyl)piperidine

InChI

InChI=1S/C10H17NO/c1-2-9-12-10-8-11-6-4-3-5-7-11/h1H,3-10H2

InChI Key

NCESNMGDAQSDGT-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCN1CCCCC1

Origin of Product

United States

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